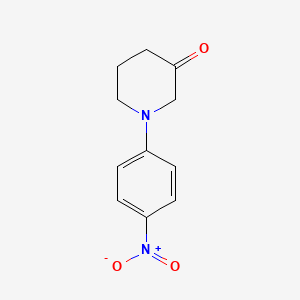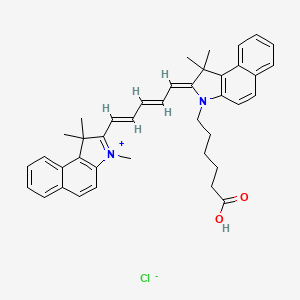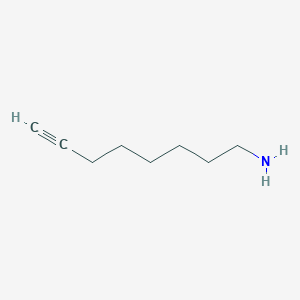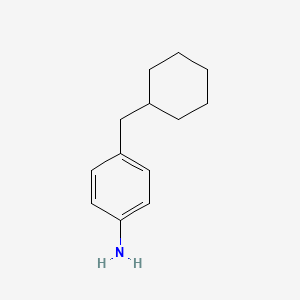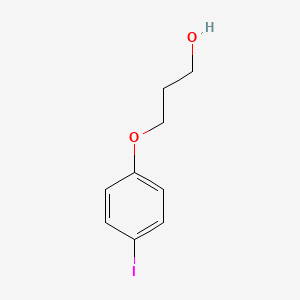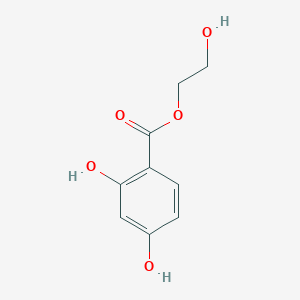
2-Hydroxyethyl 2,4-dihydroxybenzoate
Overview
Description
2-Hydroxyethyl 2,4-dihydroxybenzoate, also known as 2,4-Dihydroxybenzoic Acid 2-Hydroxyethyl Ester, is a chemical compound with the molecular formula C9H10O5 . It is a solid substance at 20 degrees Celsius .
Physical and Chemical Properties Analysis
This compound appears as a white to almost white powder or crystal . It has a melting point ranging from 136.0 to 139.0 degrees Celsius .Scientific Research Applications
Antioxidant and Antimicrobial Properties : A study by Kalinowska et al. (2021) investigated seven derivatives of plant-derived hydroxybenzoic acids, including 2,4-dihydroxybenzoic acid (2,4-DHB). They assessed the anti-/pro-oxidant properties using various assays and estimated lipophilicity experimentally and theoretically. The antimicrobial activity against various pathogens and cytotoxicity in specific cell lines were also studied. This research provides valuable insights into the potential application of HBAs in dietary supplements, functional foods, or pharmaceuticals.
Wastewater Treatment Application : Another study focused on the anodic oxidation of 2,4-dihydroxybenzoic acid for wastewater treatment. Leite et al. (2003) investigated the electrochemical oxidation of 2,4-DHBA at a platinized titanium electrode, revealing its potential use in alternative water treatment techniques. They found that working in the oxygen evolution region increases the electroactive electrode surface area and enhances mass transfer at the electrode, leading to almost complete conversion of the pollutant and a significant decrease in Total Organic Carbon (TOC) (Leite, Cognet, Wilhelm, & Delmas, 2003).
Photochemical Degradation Studies : The photochemical degradation of compounds including 2,4-dihydroxybenzoic acid was studied by Gmurek et al. (2015), who used ultraviolet C lamps in the presence and absence of hydrogen peroxide. They identified hydroxylation as the main pathway of reaction with hydroxyl radicals, with 2,4-dihydroxybenzoic acid being a major transformation product. This study contributes to understanding the kinetics and mechanisms involved in the photodegradation of hazardous water contaminants (Gmurek, Rossi, Martins, Quinta-Ferreira, & Ledakowicz, 2015).
Future Directions
Mechanism of Action
Target of Action
The primary target of 2-Hydroxyethyl 2,4-dihydroxybenzoate is p-hydroxybenzoate hydroxylase , an enzyme found in organisms like Pseudomonas aeruginosa and Pseudomonas fluorescens . This enzyme plays a crucial role in the metabolism of aromatic compounds.
Mode of Action
The compound interacts with its target, p-hydroxybenzoate hydroxylase, but the exact nature of this interaction is currently unknown
Biochemical Pathways
The compound is likely metabolized via the gentisate pathway (for 3-hydroxybenzoate and gentisate) and the 3-oxoadipate pathway (for 4-hydroxybenzoate, 2,4-dihydroxybenzoate, and protocatechuate) .
Result of Action
Given its interaction with p-hydroxybenzoate hydroxylase, it is likely that the compound influences the metabolism of aromatic compounds .
Biochemical Analysis
Biochemical Properties
2-Hydroxyethyl 2,4-dihydroxybenzoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with enzymes involved in the hydrolysis of ester bonds, where this compound acts as a substrate . The compound’s hydroxyl groups allow it to form hydrogen bonds with amino acid residues in the active sites of enzymes, facilitating catalytic activity . Additionally, it can interact with proteins through non-covalent interactions, influencing protein structure and function .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses . For instance, it may enhance the expression of genes involved in antioxidant defense mechanisms, thereby protecting cells from oxidative stress . Furthermore, this compound can affect cellular metabolism by altering the activity of metabolic enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific enzymes, leading to enzyme inhibition or activation . For example, it may inhibit the activity of enzymes involved in pro-inflammatory pathways, thereby exerting anti-inflammatory effects . Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA . These interactions result in changes in the expression of target genes, ultimately affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider . It has been observed that this compound remains stable under standard laboratory conditions for extended periods . Prolonged exposure to light or extreme temperatures may lead to degradation . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged activation of antioxidant pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced antioxidant activity and reduced inflammation . At high doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism . The compound can be metabolized through oxidation and conjugation reactions, leading to the formation of metabolites that are excreted from the body . These metabolic pathways can influence the compound’s bioavailability and overall effects on the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms, where it binds to transporters on the cell membrane . Once inside the cell, it can be distributed to various cellular compartments, including the cytoplasm and organelles . The localization and accumulation of this compound can influence its activity and function within the cell .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that affect its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may be directed to the mitochondria, where it can influence mitochondrial function and energy production . The subcellular localization of this compound is crucial for its role in cellular processes and overall cellular health .
Properties
IUPAC Name |
2-hydroxyethyl 2,4-dihydroxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O5/c10-3-4-14-9(13)7-2-1-6(11)5-8(7)12/h1-2,5,10-12H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYMSXVSHWCOJEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C(=O)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


